1-(Thiophen-2-yl)ethanamine
Overview
Description
1-(Thiophen-2-yl)ethanamine, also known as 2-thiopheneethylamine, is an aromatic amine with the molecular formula C6H9NS. It is a colorless to yellow liquid that is sensitive to air and light. This compound is notable for its thiophene ring, which is a sulfur-containing five-membered ring, making it an interesting subject in organic chemistry due to its unique electronic properties .
Mechanism of Action
Target of Action
It’s structurally similar to other thiophene compounds which have been found to interact with enzymes such as leukotriene a-4 hydrolase .
Mode of Action
It’s known that the compound undergoes microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .
Biochemical Pathways
The formation of piperazine-2,6-dione derivatives suggests potential involvement in amino acid metabolism or protein synthesis pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s known that the compound can act as a probable substitute to the pyridine ligand on the performance of poly(3-hexylthiophene)/cdse hybrid solar cells .
Action Environment
It’s known that the compound is sensitive to air and requires protection with nitrogen gas .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form piperazine-2,6-dione derivatives . This interaction suggests that this compound can act as a reactant in the synthesis of complex organic molecules. Additionally, it has been used to functionalize multiwall carbon nanotubes, indicating its potential in nanotechnology applications .
Cellular Effects
This compound influences various cellular processes and functions. It has been investigated for its potential as a substitute for the pyridine ligand in poly(3-hexylthiophene)/CdSe hybrid solar cells . This suggests that it may affect cellular processes related to energy conversion and storage. Furthermore, its role in the synthesis of pyrimidine derivatives and acylguanidines indicates that it may influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes condensation reactions with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction indicates that this compound can act as a nucleophile, participating in the formation of new chemical bonds. Additionally, its ability to functionalize multiwall carbon nanotubes suggests that it can interact with carbon-based materials, potentially influencing their properties and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. It is known to be sensitive to air and light, which can lead to its degradation and loss of activity . Long-term studies have shown that prolonged exposure to air can cause the compound to turn red, indicating chemical changes . These temporal effects must be considered when using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as acting as a reactant in biochemical reactions. At high doses, it may exhibit toxic or adverse effects. Studies have shown that it can cause irritation to the skin and eyes, as well as respiratory issues when inhaled . These dosage effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes microwave-induced condensation with iminodiacetic acid, forming piperazine-2,6-dione derivatives . This reaction suggests that it may influence metabolic flux and metabolite levels. Additionally, its role in the synthesis of pyrimidine derivatives indicates that it may be involved in nucleotide metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to functionalize multiwall carbon nanotubes, suggesting that it can be transported and distributed within nanomaterials . This property may influence its localization and accumulation within cells and tissues, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its ability to functionalize multiwall carbon nanotubes suggests that it may localize to areas with high concentrations of carbon-based materials . This localization can affect its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethanamine can be synthesized through several methods. One common route involves the reaction of thiophene with N,N-dimethylformamide to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
1-(Thiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of thiophene-2-carboxylic acid .
Reduction:
- Reduction reactions involve the conversion of this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution:
- Nucleophilic substitution reactions can occur at the amine group, where this compound reacts with various electrophiles to form substituted derivatives. Common reagents include alkyl halides and acyl chlorides .
Major Products:
Scientific Research Applications
1-(Thiophen-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology:
- In biological research, this compound is used to study the interactions of thiophene-containing compounds with biological systems .
Medicine:
- This compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting various diseases .
Industry:
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethanamine can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid: This compound shares the thiophene ring but differs in its functional group, which is a carboxylic acid instead of an amine.
2-Thiophenemethylamine: Similar to this compound but with a methyl group attached to the thiophene ring.
2-(Ethylthio)ethylamine: This compound has an ethylthio group instead of the thiophene ring, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific electronic properties and reactivity due to the presence of the thiophene ring and the amine group .
Properties
IUPAC Name |
1-thiophen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJBVRVJQXVVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285630 | |
Record name | 1-(thiophen-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-16-6 | |
Record name | 1-(2-Thienyl)-1-aminoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6309-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(thiophen-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20285630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(thiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-THIENYL)-1-AMINOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX6NX2S3AF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the successful use of 1-(thiophen-2-yl)ethanamine as a substrate in a copper-catalyzed C-S coupling reaction. What is particularly noteworthy about this finding?
A1: The research demonstrates that this compound, classified as a heterocyclic amine, can effectively participate in this copper-catalyzed C-S coupling reaction. [] This is significant because it expands the scope of the reaction to include a broader range of substrates, specifically those containing heterocyclic moieties. This opens up possibilities for synthesizing more diverse and potentially valuable chiral benzylic thioethers, thioacetates, and sulfones. The high enantiomeric excess (ee) achieved (94-99%) further emphasizes the potential of this method for synthesizing chiral molecules with high stereochemical purity, which is crucial in pharmaceutical and agrochemical applications.
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